

Quantum Chemical Calculations for 2-Ethyl-1-octene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-1-octene

Cat. No.: B13945896

[Get Quote](#)

Introduction

2-Ethyl-1-octene is an unsaturated hydrocarbon with applications in polymer chemistry and as a specialty chemical intermediate. Understanding its molecular structure, stability, and reactivity is crucial for its application in various fields, including materials science and drug development. Quantum chemical calculations provide a powerful theoretical framework for elucidating the electronic structure and properties of molecules at the atomic level. This guide outlines a standard computational protocol for the quantum chemical analysis of **2-Ethyl-1-octene**, presenting hypothetical yet representative data derived from such calculations. The methodologies and data are presented to aid researchers, scientists, and drug development professionals in understanding and potentially applying these computational techniques.

Methodology

The computational investigation of **2-Ethyl-1-octene** was modeled using Density Functional Theory (DFT), a widely employed quantum chemical method that offers a good balance between accuracy and computational cost for organic molecules.

Experimental Protocols

1. Software and Initial Structure Preparation: The calculations were conceptualized as being performed using a common quantum chemistry software package such as Gaussian, ORCA, or GAMESS.^[1] The initial 3D structure of **2-Ethyl-1-octene** was built using the Avogadro

molecular editor and subjected to a preliminary geometry optimization using a universal force field (UFF) to obtain a reasonable starting conformation.[2]

2. Geometry Optimization: The initial structure was then fully optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G(d) basis set.[3][4] This level of theory is well-established for providing reliable geometries for organic molecules. The geometry optimization process involves iteratively adjusting the atomic coordinates to find a stationary point on the potential energy surface that corresponds to a local energy minimum.[5][6] Convergence criteria were set to the software's default values, ensuring that the forces on each atom were negligible and the geometry had reached a stable configuration.

3. Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-31G(d) level of theory.[7][8] This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.[8] The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule.[9]

4. Electronic Property Calculations: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also determined from the optimized geometry at the B3LYP/6-31G(d) level of theory.[10] The HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic excitability, was subsequently calculated.[11]

Data Presentation

The following tables summarize the hypothetical quantitative data that would be obtained from the quantum chemical calculations on **2-Ethyl-1-octene** as described in the methodology.

Table 1: Optimized Cartesian Coordinates (Å) for **2-Ethyl-1-octene** at B3LYP/6-31G(d)

Atom	Element	X	Y	Z
1	C	-1.334	0.627	0.054
2	C	-0.061	1.154	0.033
3	H	-2.159	1.338	0.091
4	H	-1.536	-0.443	0.037
5	C	1.148	0.235	-0.019
6	H	0.011	2.235	0.058
7	C	1.191	-0.561	-1.321
8	H	1.179	-1.649	-1.229
9	H	2.118	-0.271	-1.801
10	C	2.451	0.931	0.491
11	H	2.411	1.799	-0.169
12	H	2.501	1.291	1.521
13	C	3.719	0.099	0.381
14	H	3.671	-0.769	1.041
15	H	3.769	-0.261	-0.649
16	C	4.987	0.795	0.891
17	H	4.939	1.663	0.231
18	H	5.037	1.155	1.921
19	C	6.255	-0.037	0.781
20	H	6.207	-0.905	1.441
21	H	6.305	-0.397	-0.249
22	C	7.523	0.659	1.291
23	H	7.475	1.527	0.631

24	H	7.573	0.999	2.321
25	C	8.791	-0.173	1.181
26	H	8.743	-1.041	1.841
27	H	8.841	-0.533	0.151
28	H	9.718	0.397	1.361

Table 2: Selected Geometric Parameters for **2-Ethyl-1-octene**

Parameter	Atoms	Value
Bond Lengths (Å)		
C1=C2	C1-C2	1.338
C2-C5	C2-C5	1.512
C5-C10	C5-C10	1.541
C5-C7	C5-C7	1.539
C-H (vinyl)	C1-H3, C1-H4	~1.085
C-H (alkyl)		~1.09-1.10
Bond Angles (degrees)		
C1=C2-C5	C1-C2-C5	124.5
H3-C1=C2	H3-C1-C2	121.8
C2-C5-C10	C2-C5-C10	111.2
C2-C5-C7	C2-C5-C7	109.8
C7-C5-C10	C7-C5-C10	109.5
Dihedral Angle (degrees)		
C1=C2-C5-C10	C1-C2-C5-C10	121.3

Table 3: Calculated Vibrational Frequencies and Assignments

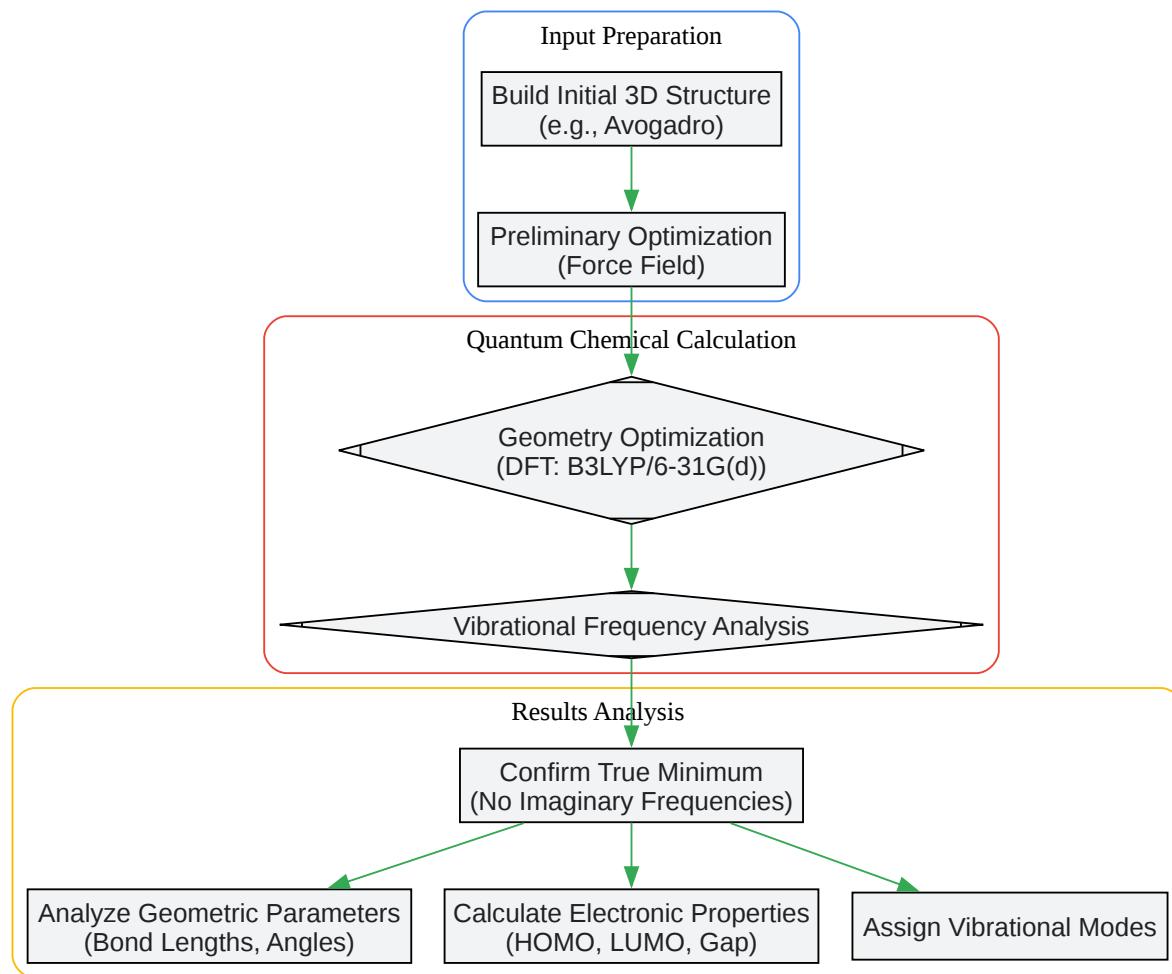

Frequency (cm ⁻¹)	Intensity (km/mol)	Assignment
3105	15.2	=C-H symmetric stretch
3080	12.8	=C-H asymmetric stretch
2960-2850	120-180	C-H alkyl stretches
1645	25.5	C=C stretch
1460	45.1	-CH ₂ - scissoring
1378	30.7	-CH ₃ symmetric deformation
995	55.3	=CH ₂ wagging
910	60.1	=CH ₂ twisting

Table 4: Electronic Properties of **2-Ethyl-1-octene**

Property	Value (eV)
Energy of HOMO	-6.25
Energy of LUMO	0.55
HOMO-LUMO Gap	6.80

Visualizations

Diagrams are provided below to illustrate the molecular structure and the computational workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 2. youtube.com [youtube.com]
- 3. inpressco.com [inpressco.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. atomistica.online [atomistica.online]
- 6. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 7. Q-Chem 5.0 Userâ~~PDF~~ Manual : Vibrational Analysis [manual.q-chem.com]
- 8. atomistica.online [atomistica.online]
- 9. Molecular vibration - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. joaquinbarroso.com [joaquinbarroso.com]
- To cite this document: BenchChem. [Quantum Chemical Calculations for 2-Ethyl-1-octene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13945896#quantum-chemical-calculations-for-2-ethyl-1-octene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com